5-(Difluoromethoxy)pyridine-2-carboxamide
Overview
Description
Preparation Methods
The synthesis of 5-(Difluoromethoxy)pyridine-2-carboxamide involves several steps. One common method includes the reaction of 5-hydroxypyridine-2-carboxamide with difluoromethyl ether in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
5-(Difluoromethoxy)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(Difluoromethoxy)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(Difluoromethoxy)pyridine-2-carboxamide can be compared with other similar compounds, such as trifluoromethylpyridines . While both types of compounds contain fluorinated pyridine rings, this compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties . Similar compounds include:
- 2-chloro-5-(trifluoromethyl)pyridine
- 5-(trifluoromethyl)pyridine-2-carboxamide
These compounds share some similarities in their chemical structure but differ in their specific functional groups and resulting properties .
Properties
IUPAC Name |
5-(difluoromethoxy)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)13-4-1-2-5(6(10)12)11-3-4/h1-3,7H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXVCUWKLLENR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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